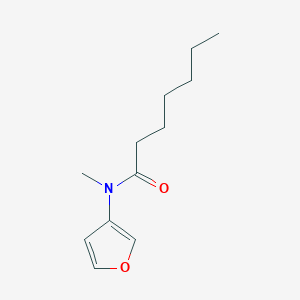

N-(Furan-3-YL)-N-methylheptanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Furan-3-YL)-N-methylheptanamide is an organic compound that features a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-3-YL)-N-methylheptanamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with N-methylheptanamide under specific conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amide derivatives containing furan rings . This method offers advantages such as reduced reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-3-YL)-N-methylheptanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(Furan-3-YL)-N-methylheptanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Furan-3-YL)-N-methylheptanamide involves its interaction with specific molecular targets and pathways. The furan ring in its structure allows it to participate in various biochemical reactions, potentially acting as an inhibitor or activator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Furan-3-carboxylic acid: A precursor in the synthesis of N-(Furan-3-YL)-N-methylheptanamide.

N-methylheptanamide: Another precursor used in the synthesis.

Tetrahydrofuran: A reduced form of the furan ring.

Uniqueness

This compound is unique due to its specific combination of the furan ring and the heptanamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

N-(Furan-3-YL)-N-methylheptanamide, with the CAS number 62188-07-2, is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 209.285 g/mol

- LogP : 3.2128 (indicating moderate lipophilicity)

Pharmacological Activity

Research indicates that this compound may exhibit significant interactions with various biological targets. Notably, it has been studied in the context of NMDA receptor modulation, which is crucial for synaptic plasticity and memory function.

NMDA Receptor Interaction

The NMDA (N-Methyl-D-Aspartate) receptor is a subtype of glutamate receptor that plays a key role in excitatory neurotransmission. Compounds that modulate NMDA receptors can have implications in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

- Mechanism of Action : this compound has been shown to act as an agonist at specific NMDA receptor subtypes, particularly GluN1/2C. The efficacy and potency of this compound vary significantly depending on the receptor subtype it interacts with.

- Pharmacological Evaluation : In vitro studies using two-electrode voltage-clamp (TEVC) techniques have demonstrated the compound's ability to activate GluN1/2C receptors with an EC50 value in the low micromolar range, suggesting potential therapeutic applications in modulating excitatory neurotransmission .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan ring and the heptanamide chain can significantly influence the biological activity of this compound. Variations in substituents can lead to changes in receptor affinity and agonist efficacy.

Table 1: Summary of SAR Studies on this compound

| Compound Variant | Receptor Subtype | EC50 (μM) | Efficacy (%) |

|---|---|---|---|

| Original | GluN1/2C | 0.036 | 49 |

| Variant A | GluN1/2A | 0.053 | 34 |

| Variant B | GluN1/2D | 0.080 | 9 |

Case Studies

Several studies have explored the therapeutic potential of compounds similar to this compound in treating neurological disorders:

- Alzheimer's Disease : A study indicated that NMDA receptor modulators could enhance cognitive function in Alzheimer's models by improving synaptic plasticity .

- Depression Models : Research has shown that compounds acting on NMDA receptors can exhibit rapid antidepressant effects, suggesting that this compound may be beneficial in mood disorders if further validated .

Properties

CAS No. |

62188-07-2 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-(furan-3-yl)-N-methylheptanamide |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-7-12(14)13(2)11-8-9-15-10-11/h8-10H,3-7H2,1-2H3 |

InChI Key |

DHVMTNVPXIHZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(C)C1=COC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.